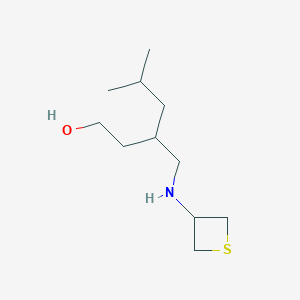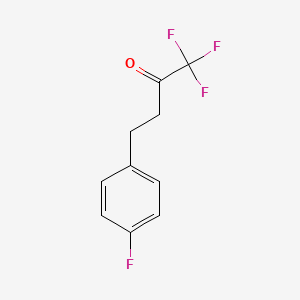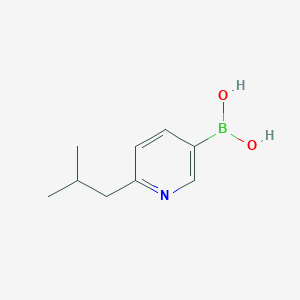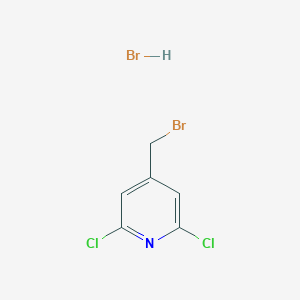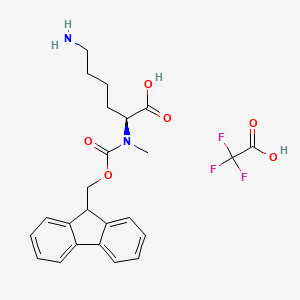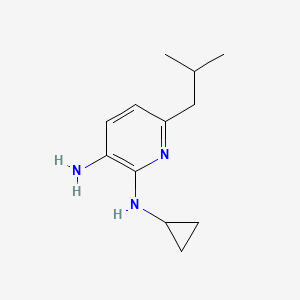
3-Pyridinecarboxamide, 4-chloro-N-(phenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyridinecarboxamide, 4-chloro-N-(phenylmethyl)-, also known as N-Benzyl-4-chloronicotinamide, is a chemical compound with the molecular formula C13H11ClN2O and a molecular weight of 246.69 g/mol . This compound is a derivative of pyridinecarboxamide, where the pyridine ring is substituted with a chloro group at the 4-position and a phenylmethyl group at the nitrogen atom of the carboxamide group.
Vorbereitungsmethoden
The synthesis of 3-Pyridinecarboxamide, 4-chloro-N-(phenylmethyl)- typically involves the reaction of 4-chloronicotinic acid with benzylamine under specific reaction conditions. The process can be summarized as follows:
Starting Materials: 4-chloronicotinic acid and benzylamine.
Reaction Conditions: The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane.
Procedure: The 4-chloronicotinic acid is first activated by the coupling agent, followed by the addition of benzylamine. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound.
Analyse Chemischer Reaktionen
3-Pyridinecarboxamide, 4-chloro-N-(phenylmethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the 4-position can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 4-chloronicotinic acid and benzylamine.
Wissenschaftliche Forschungsanwendungen
3-Pyridinecarboxamide, 4-chloro-N-(phenylmethyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Pyridinecarboxamide, 4-chloro-N-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit enzymes involved in metabolic pathways or bind to receptors to alter cellular signaling processes .
Vergleich Mit ähnlichen Verbindungen
3-Pyridinecarboxamide, 4-chloro-N-(phenylmethyl)- can be compared with other similar compounds, such as:
Boscalid: A fungicide with the chemical name 3-Pyridinecarboxamide, 2-chloro-N-(4’-chloro[1,1’-biphenyl]-2-yl)-.
N,N’-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: A pincer-type tricationic compound used in coordination chemistry and materials science.
Eigenschaften
CAS-Nummer |
62458-82-6 |
|---|---|
Molekularformel |
C13H11ClN2O |
Molekulargewicht |
246.69 g/mol |
IUPAC-Name |
N-benzyl-4-chloropyridine-3-carboxamide |
InChI |
InChI=1S/C13H11ClN2O/c14-12-6-7-15-9-11(12)13(17)16-8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,16,17) |
InChI-Schlüssel |
SBZSSAZNHNRFJS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(C=CN=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



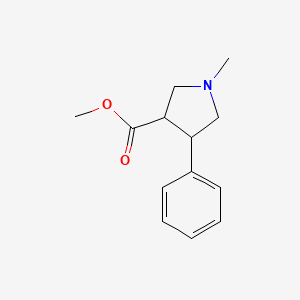
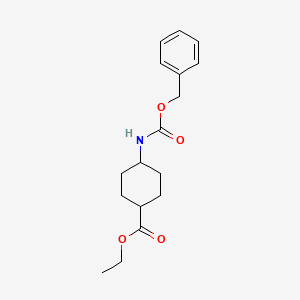
![Decahydro-1H-benzo[b]azepine](/img/structure/B13011984.png)
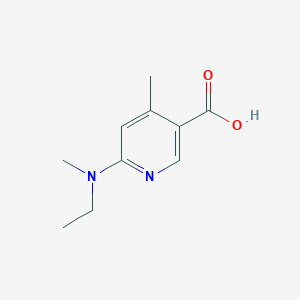
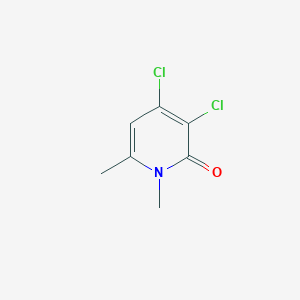
![3-Ethyl-7-methyloctahydro-2H-benzo[b][1,4]thiazine1-oxide](/img/structure/B13012002.png)
